molecular formula C20H22Cl2N2O B3467049 2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide

2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B3467049
M. Wt: 377.3 g/mol
InChI Key: GSOBCMZGYLAROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide, also known as BDAA, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. BDAA belongs to the class of piperidine compounds and is structurally similar to other compounds that have been studied for their pharmacological properties.

Mechanism of Action

2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide exerts its pharmacological effects by binding to and modulating the activity of several proteins in the brain and other tissues. One of the main targets of this compound is the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This compound also interacts with other proteins such as the dopamine transporter and the voltage-gated sodium channel, which are involved in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, the induction of autophagy, and the inhibition of cell proliferation. This compound has also been shown to improve mitochondrial function and to protect against oxidative stress and mitochondrial damage.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for its target proteins, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties and selectivity for specific target proteins. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes and to identify new targets for drug development.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-N-(3,4-dichlorophenyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and opioid addiction.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O/c21-18-7-6-17(13-19(18)22)23-20(25)14-24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOBCMZGYLAROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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